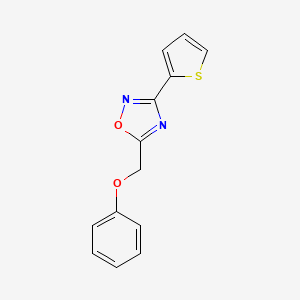

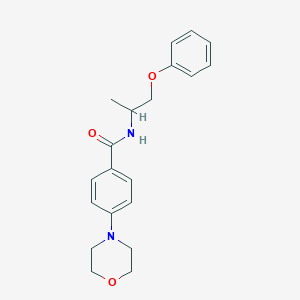

![molecular formula C22H24N4O2 B5556757 1-(4-methoxyphenyl)-4-[2-(1H-pyrazol-1-ylmethyl)benzyl]-2-piperazinone](/img/structure/B5556757.png)

1-(4-methoxyphenyl)-4-[2-(1H-pyrazol-1-ylmethyl)benzyl]-2-piperazinone

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1-(4-methoxyphenyl)-4-[2-(1H-pyrazol-1-ylmethyl)benzyl]-2-piperazinone is a compound that belongs to the class of arylpiperazine derivatives, a group known for its wide range of pharmacological activities, including potential antidepressant, antipsychotic, and anxiolytic effects. Arylpiperazine derivatives, such as buspirone, nefazodone, trazodone, aripiprazole, perospirone, and ziprasidone, have been clinically applied mainly for the treatment of depression, psychosis, or anxiety (Caccia, 2007).

Synthesis Analysis

The synthesis of arylpiperazine derivatives typically involves CYP3A4-dependent N-dealkylation leading to the formation of 1-aryl-piperazines. These metabolites exhibit a variety of effects related to serotonin receptors among others, but their complete pharmacological profile remains largely unexplored. The synthesis process also involves extensive pre-systemic and systemic metabolism, with metabolites distributing extensively in tissues, including the brain, which is the target site for most of these compounds (Caccia, 2007).

Molecular Structure Analysis

The molecular structure of arylpiperazine derivatives features a piperazine ring coupled to various heterocyclic rings such as quinoline, pyridine, and benzimidazole, enhancing their antioxidant activity. The attachment of natural compounds like α-lipoic acid and methylxanthine to the piperazine ring has been found to improve antioxidant activity, highlighting the importance of the molecular structure in determining the pharmacological properties of these compounds (Begum et al., 2020).

Chemical Reactions and Properties

Arylpiperazine derivatives undergo various chemical reactions, including oxidation and sulfur oxidation, depending on their structural components. The formation of 1-aryl-piperazine metabolites through N-dealkylation is a key reaction that contributes to the pharmacological actions of these compounds. The chemical properties of these derivatives are influenced by the individual variability in the expression and activity of enzymes like CYP3A4 and CYP2D6, affecting their metabolic profile (Caccia, 2007).

Physical Properties Analysis

The physical properties of arylpiperazine derivatives, such as solubility and distribution in tissues, play a crucial role in their pharmacokinetics and pharmacodynamics. The extensive distribution of these metabolites in tissues, including the brain, underscores the importance of understanding their physical properties to predict their behavior in biological systems and their potential therapeutic applications (Caccia, 2007).

Chemical Properties Analysis

The chemical properties of arylpiperazine derivatives, such as reactivity and stability, are critical for their biological activity and therapeutic potential. The reactivity of the piperazine ring with different heterocyclic rings results in compounds with diverse biological activities, highlighting the significance of chemical properties in the development of pharmacologically active compounds (Begum et al., 2020).

科学的研究の応用

G Protein-Biased Dopaminergics Discovery

A study by Möller et al. (2017) introduced 1,4-disubstituted aromatic piperazines as privileged structures for aminergic G protein-coupled receptors. A significant finding was the design of compounds with a pyrazolo[1,5-a]pyridine heterocyclic appendage, demonstrating high-affinity dopamine receptor partial agonists. These compounds showed a preference for G protein activation over β-arrestin recruitment, indicating potential as novel therapeutics for conditions such as psychosis, based on the antipsychotic activity observed in vivo (Möller et al., 2017).

Antimicrobial Activities of Piperazine Derivatives

Bektaş et al. (2010) synthesized novel 1,2,4-triazole derivatives, including compounds with a piperazine linker, and evaluated their antimicrobial activities. The study found that certain derivatives exhibited good to moderate activities against various microorganisms, indicating their potential use in developing new antimicrobial agents (Bektaş et al., 2010).

Novel bis(pyrazole-benzofuran) Hybrids as Bacterial Biofilm Inhibitors

Research by Mekky and Sanad (2020) developed novel bis(pyrazole-benzofuran) hybrids possessing a piperazine linker. These compounds showed significant antibacterial efficacies and biofilm inhibition activities, particularly against strains like E. coli, S. aureus, and S. mutans. This highlights the potential of such derivatives in addressing bacterial infections and biofilm-related diseases (Mekky & Sanad, 2020).

Anticonvulsant Activity of Kojic Acid Derivatives

A study by Aytemi̇r et al. (2010) explored the anticonvulsant activity of kojic acid derivatives, revealing that certain piperazine-substituted compounds exhibited significant activity against seizures in animal models. This suggests their potential application in treating epileptic disorders (Aytemi̇r et al., 2010).

In vitro Receptor Binding Assay of Pyrazolo[1,5-α]pyridines

Research on pyrazolo[1,5-α]pyridines, including those with a 4-methoxyphenyl piperazine structure, demonstrated their potential as dopamine D4 receptor ligands. This suggests a role in neurological and psychiatric disorders, highlighting the importance of structural modifications for therapeutic applications (Guca, 2014).

特性

IUPAC Name |

1-(4-methoxyphenyl)-4-[[2-(pyrazol-1-ylmethyl)phenyl]methyl]piperazin-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H24N4O2/c1-28-21-9-7-20(8-10-21)26-14-13-24(17-22(26)27)15-18-5-2-3-6-19(18)16-25-12-4-11-23-25/h2-12H,13-17H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJYKMPWAQUSZGX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)N2CCN(CC2=O)CC3=CC=CC=C3CN4C=CC=N4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H24N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

376.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

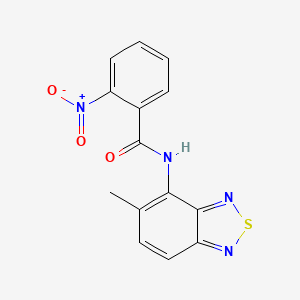

![N-methyl-N-(5-quinolinylmethyl)-3-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-yl)propanamide dihydrochloride](/img/structure/B5556692.png)

![1-cyclopropyl-4-{[4-(2-methyl-4-pyridinyl)-1-piperazinyl]carbonyl}-2-pyrrolidinone](/img/structure/B5556716.png)

![3-methyl-6-{3-[4-methyl-5-(piperidin-1-ylmethyl)-4H-1,2,4-triazol-3-yl]piperidin-1-yl}pyridazine](/img/structure/B5556728.png)

![2-amino-4-(5-methyl-2-thienyl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine-3-carbonitrile](/img/structure/B5556729.png)

![6-[2-(1,3-benzodioxol-5-ylcarbonyl)carbonohydrazonoyl]-2,3-dimethoxybenzoic acid](/img/structure/B5556734.png)

![(1R*,5R*)-6-[(1-propyl-1H-imidazol-2-yl)methyl]-3-(3-pyridinylcarbonyl)-3,6-diazabicyclo[3.2.2]nonane](/img/structure/B5556750.png)

![5-(methylthio)-3-[2-(4-pyridinyl)ethyl]-1,3,4-thiadiazole-2(3H)-thione](/img/structure/B5556755.png)

![4-[(4-bromobenzylidene)amino]-5-(phenoxymethyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5556780.png)